Comparative Antibacterial Activity: 3-(3-Methoxyphenyl)propanohydrazide versus Ciprofloxacin Against Gram-Positive and Gram-Negative Pathogens
In vitro antimicrobial susceptibility testing of 3-(3-methoxyphenyl)propanohydrazide against a panel of clinically relevant bacterial strains has been conducted. The compound demonstrates quantifiable, albeit moderate, antibacterial activity. When evaluated side-by-side against the broad-spectrum fluoroquinolone antibiotic ciprofloxacin under identical assay conditions, the compound exhibits a consistent activity differential across all three strains tested. Against Staphylococcus aureus, the compound achieves a minimum inhibitory concentration (MIC) of 15 µg/mL, which is 30-fold higher (i.e., less potent) than ciprofloxacin at 0.5 µg/mL. Against the Gram-negative strains Escherichia coli and Pseudomonas aeruginosa, the compound yields MIC values of 20 µg/mL and 25 µg/mL, respectively, compared to ciprofloxacin values of 1.0 µg/mL and 0.75 µg/mL .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | S. aureus: 15 µg/mL; E. coli: 20 µg/mL; P. aeruginosa: 25 µg/mL |
| Comparator Or Baseline | Ciprofloxacin: S. aureus: 0.5 µg/mL; E. coli: 1.0 µg/mL; P. aeruginosa: 0.75 µg/mL |
| Quantified Difference | S. aureus: 30× higher; E. coli: 20× higher; P. aeruginosa: 33× higher |
| Conditions | In vitro broth microdilution assay against bacterial strains |
Why This Matters
This head-to-head quantification establishes the baseline antibacterial potency of the unmodified hydrazide scaffold, enabling researchers to benchmark the activity of future derivatives against a known, clinically relevant comparator.
